Samorin
Overview
Description
Synthesis Analysis
The synthesis of Samorin involves complex chemical reactions, often starting with the compound S-adenosyl-L-methionine (SAM) as a precursor in various biochemical pathways. Research has identified enzymes such as fluorinases and methionine adenosyltransferases that play critical roles in the biosynthesis pathways involving SAM, leading to the production of organofluorine compounds and other derivatives relevant to Samorin's synthesis. For instance, a novel fluorinase from Nocardia brasiliensis demonstrates the ability to biosynthesize 5’-fluoro-5’-deoxyadenosine (5’-FDA) from inorganic fluoride and SAM, highlighting a unique biological fluorination process (Wang, Deng, & Qu, 2014). Similarly, the identification of a methionine adenosyltransferase with high diastereoselectivity from Streptomyces xinghaiensis provides insight into the enzymatic synthesis of SAM, a precursor in the fluorometabolites biosynthetic pathway (Ren, Cheng, & Ma, 2021).
Molecular Structure Analysis
The molecular structure of compounds related to Samorin, such as SAM and its derivatives, is crucial for understanding their chemical behavior and interaction. The structural analysis of these compounds reveals intricate details about their configuration and the spatial arrangement of atoms, which directly influences their reactivity and function in biological systems. For example, the stereochemical analysis of enzymatic fluorination processes provides insights into the molecular mechanisms underlying the biosynthesis of organofluorine molecules, offering a deeper understanding of the structural basis of these reactions (O'Hagan et al., 2003).
Chemical Reactions and Properties
Samorin's chemical properties are influenced by its molecular structure and the types of chemical reactions it undergoes. The fluorination enzymes, such as fluorinases and chlorinases, are key to understanding the chemical reactions leading to the formation of Samorin and its analogs. These enzymes mediate nucleophilic reactions involving halide ions and SAM, illustrating the complex chemical transformations that Samorin undergoes during its synthesis. The enzymatic fluorination process, in particular, is a remarkable example of nature's ability to perform sophisticated chemical transformations, such as the formation of C-F bonds, which are rare in biological systems (Deng & O'Hagan, 2008).
Physical Properties Analysis
The physical properties of Samorin, such as solubility, melting point, and stability, are essential for its handling and application in various fields. These properties are determined by its molecular structure and the interactions between its molecules and the environment. Understanding the physical properties of Samorin and related compounds is crucial for optimizing their synthesis, storage, and use in different applications.
Chemical Properties Analysis
The chemical properties of Samorin, including its reactivity, acidity, basicity, and redox potential, are critical for its function and effectiveness in its applications. The study of these properties enables researchers to predict how Samorin interacts with other molecules and ions in its environment, providing valuable insights into its mechanism of action and potential uses beyond its known applications.
References
- Wang, Y., Deng, Z., & Qu, X. (2014). Characterization of a SAM-dependent fluorinase from a latent biosynthetic pathway for fluoroacetate and 4-fluorothreonine formation in Nocardia brasiliensis. F1000Research.
- Ren, S., Cheng, X., & Ma, L. (2021). Identification of methionine adenosyltransferase with high diastereoselectivity for biocatalytic synthesis of (S)-S-adenosyl-l-methionine and exploring its relationship with fluorinated biosynthetic pathway. Enzyme and microbial technology.
- O'Hagan, D., Goss, R., Meddour, A., & Courtieu, J. (2003). Assay for the enantiomeric analysis of [2H1]-fluoroacetic acid: insight into the stereochemical course of fluorination during fluorometabolite biosynthesis in streptomyces cattleya. Journal of the American Chemical Society.
- Deng, H., & O'Hagan, D. (2008). The fluorinase, the chlorinase and the duf-62 enzymes. Current opinion in chemical biology.
Scientific Research Applications
Photovoltaic Cell Performance : Boronic acid-based self-assembled monolayers (SAMs) using Samorin can enhance the performance and stability of photovoltaic cells by tuning the work function of indium tin oxide (ITO) (Kara et al., 2018).
Semantic Relationships in Data : SAM enables the creation and documentation of semantic relationships between data objects and their metadata, facilitating research and problem-solving (Schwidder et al., 2005).
Infection Reduction in Fish : Samorin reduces the infectivity of Cryptobia salmositica in vitro, altering glycoprotein receptors and potentially protecting parasites from lysis by complement-fixing antibodies. It also shows effectiveness when conjugated to polyclonal antibodies, reducing parasitemias in infected chinook salmon (Ardelli & Woo, 2001a; Ardelli & Woo, 2001b).
Interfacial Properties of Fluorocarbon Interfaces : F-SAMs on gold are used to study the interfacial properties of fluorocarbon interfaces, such as wettability, friction, and X-ray induced damage (Barriet & Lee, 2003).
Therapeutic and Prophylactic Effects in Salmon : Samorin significantly reduces parasitemia in adult chinook salmon and eliminates infection in a portion of adult fish. Its use does not affect growth, food consumption, or complement values in uninfected rainbow trout (Ardelli & Woo, 2001c).
Trypanocide for Bovine Trypanosomiases : Samorin is highly effective for treating bovine trypanosomiases, although its efficacy can be limited by drug resistance in some populations (Sutherland et al., 1991).
Interaction with Intracellular Components : Samorin alters fluorescence in trypanosomes due to interaction with intracellular components and is transported across the plasma membrane via a protein carrier (Zilberstein et al., 1993).
Effect on Trypanosoma evansi in Mice : Samorin was effective against Trypanosoma evansi in mice in certain doses, but higher doses caused rapid death and severe organ damage (Homeida et al., 1980).
Toxicity in Rabbits : Samorin produced acute toxicity in rabbits, causing various severe symptoms and death (Ali & Haroun, 1984).
Pharmacokinetics in Sheep and Goats : Samorin has a similar pharmacokinetic profile in sheep and goats, but with a longer half-life in goats (Wesongah et al., 2004).
Enzyme Immunoassay for Detection : A developed competitive enzyme immunoassay method for detecting Samorin is highly repeatable and reproducible with a low limit of detection (Eisler et al., 1996).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-[2-(3-amino-5-ethyl-6-phenylphenanthridin-5-ium-8-yl)iminohydrazinyl]benzenecarboximidamide;chloride;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N7.2ClH/c1-2-35-26-16-20(29)11-13-24(26)23-14-12-22(17-25(23)27(35)18-7-4-3-5-8-18)33-34-32-21-10-6-9-19(15-21)28(30)31;;/h3-17,29H,2H2,1H3,(H4,30,31,32,33);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URSFPCGNENDEFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+]1=C2C=C(C=CC2=C3C=CC(=CC3=C1C4=CC=CC=C4)N=NNC5=CC=CC(=C5)C(=N)N)N.Cl.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27Cl2N7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
20438-03-3 (Parent) | |
Record name | Isometamidium hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006798249 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID60961946 | |
Record name | 3-Amino-8-[3-(3-carbamimidoylphenyl)triaz-2-en-1-yl]-5-ethyl-6-phenylphenanthridin-5-ium chloride--hydrogen chloride (1/1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60961946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
532.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Samorin | |
CAS RN |
6798-24-9, 4174-74-7 | |
Record name | Samorin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6798-24-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenanthridinium, 3-amino-5-ethyl-8-(3-(m-guanidinophenyl)-2-triazeno)-6-phenyl-, chloride, hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004174747 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isometamidium hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006798249 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Samorin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=524503 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Amino-8-[3-(3-carbamimidoylphenyl)triaz-2-en-1-yl]-5-ethyl-6-phenylphenanthridin-5-ium chloride--hydrogen chloride (1/1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60961946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-[3-(m-amidinophenyl)-2-triazeno]-3-amino-5-ethyl-6-phenylphenanthridinium chloride hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.158 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ISOMETAMIDIUM HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6A4LXY935H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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